molecular formula C10H7ClO2S B15320676 2-(6-Chloro-1-benzothiophen-3-yl)aceticacid

2-(6-Chloro-1-benzothiophen-3-yl)aceticacid

Cat. No.: B15320676
M. Wt: 226.68 g/mol
InChI Key: ASCVJQNLBVEYQU-UHFFFAOYSA-N
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Description

2-(6-Chloro-1-benzothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C10H7ClO2S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid typically involves the chlorination of benzothiophene followed by the introduction of an acetic acid moiety. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position of the benzothiophene ring. The resulting 6-chlorobenzothiophene is then reacted with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid may involve large-scale chlorination and acetylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can help achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-(6-Chloro-1-benzothiophen-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromo-1-benzothiophen-3-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.

    2-(6-Methyl-1-benzothiophen-3-yl)acetic acid: Similar structure with a methyl group instead of chlorine.

    2-(6-Fluoro-1-benzothiophen-3-yl)acetic acid: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

2-(6-Chloro-1-benzothiophen-3-yl)acetic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and may enhance the compound’s ability to interact with specific molecular targets in biological systems.

Properties

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

2-(6-chloro-1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C10H7ClO2S/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13)

InChI Key

ASCVJQNLBVEYQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC=C2CC(=O)O

Origin of Product

United States

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